molecular formula C11H19NO3 B2519016 Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate CAS No. 1335042-42-6

Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate

Cat. No. B2519016
CAS RN: 1335042-42-6
M. Wt: 213.277
InChI Key: GHJDWXKOEPOVGM-UHFFFAOYSA-N
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Description

The compound "Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate" is a chemical entity that belongs to the class of organic compounds known as azetidines. Azetidines are four-membered cyclic amines with interesting chemical and biological properties. They are often used as intermediates in the synthesis of various pharmaceuticals and complex organic molecules.

Synthesis Analysis

The synthesis of azetidine derivatives can be achieved through various methods. For instance, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes leads to the formation of azetidine-2-carboxylic acids in high yields, as demonstrated in the stereoselective synthesis of azetidines and pyrrolidines . Additionally, efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, have been described, which could provide insights into the synthesis of similar azetidine compounds . The synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate also presents a potential building block for amino alcohols and polyamines, indicating the versatility of azetidine derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be complex and is often characterized by techniques such as NMR spectroscopy and X-ray crystallography. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single-crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure . Similarly, the chiral version of this compound was characterized, providing insights into the stereochemistry of such molecules .

Chemical Reactions Analysis

Azetidine derivatives participate in various chemical reactions. The silylmethyl-substituted aziridine and azetidine can act as masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions, leading to the formation of imidazoline, oxazolidine, and tetrahydropyrimidine products . This demonstrates the reactivity of azetidine derivatives in cycloaddition reactions, which are fundamental in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. For instance, the tert-butyl group can impart steric bulk, affecting the compound's reactivity and solubility. The presence of functional groups such as carboxylate esters and cyano groups can also influence the acidity, basicity, and overall reactivity of the molecule. The synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate, an intermediate of Biotin, highlights the importance of such properties in the context of metabolic cycles and biosynthesis .

Scientific Research Applications

Synthesis of N-heterocycles

Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate is an intermediate in the synthesis of various N-heterocyclic compounds. Chiral sulfinamides, notably tert-butanesulfinamide, have been extensively utilized in the stereoselective synthesis of amines and their derivatives, including azetidines. These compounds serve as structural motifs in numerous natural products and therapeutic agents, highlighting the significance of tert-butyl derivatives in medicinal chemistry and drug development (Philip et al., 2020).

Environmental Impact and Remediation of Ethers

The environmental occurrence, fate, and remediation of ethers like ethyl tert-butyl ether (ETBE) in soil and groundwater have been studied extensively. These studies underline the aerobic and anaerobic biodegradation pathways of ethers, which are crucial for addressing the pollution caused by fuel additives and for developing bioremediation strategies (Thornton et al., 2020).

Biodegradation and Fate of MTBE

Research on the biodegradation and environmental fate of methyl tert-butyl ether (MTBE) offers insights into the microbial degradation pathways and the influence of environmental conditions on the degradation efficiency of MTBE, a related oxygenate compound. This knowledge is pivotal for the environmental management of MTBE contamination and for the development of effective bioremediation approaches (Fiorenza & Rifai, 2003).

Adsorption for MTBE Removal

Studies on the adsorption of MTBE from the environment emphasize the feasibility and effectiveness of various adsorbents in eliminating MTBE from aqueous solutions. Understanding the interaction between MTBE and adsorbents such as activated carbon, minerals, and resins is crucial for improving water purification technologies and mitigating MTBE pollution (Vakili et al., 2017).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. If it’s used in a chemical process, its mechanism would depend on the specific reactions it’s involved in .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The future directions for research or applications involving this compound would depend on its intended use. For example, if it’s a potential drug, future research could involve studying its pharmacological effects and optimizing its properties .

properties

IUPAC Name

tert-butyl 2-oxo-4-propan-2-ylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-7(2)8-6-9(13)12(8)10(14)15-11(3,4)5/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJDWXKOEPOVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(=O)N1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate

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